N-(2,3-difluorophenyl)pent-4-enamide
Description
N-(2,3-Difluorophenyl)pent-4-enamide is an amide derivative featuring a 2,3-difluorophenyl group attached to a pent-4-enamide backbone. Fluorinated amides are widely studied for their conformational rigidity, hydrogen-bonding capabilities, and applications in pharmaceuticals and materials science. The pent-4-enamide moiety introduces an alkene group, which may influence reactivity, solubility, and intermolecular interactions compared to aromatic or saturated analogs.
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)pent-4-enamide |
InChI |
InChI=1S/C11H11F2NO/c1-2-3-7-10(15)14-9-6-4-5-8(12)11(9)13/h2,4-6H,1,3,7H2,(H,14,15) |
InChI Key |
QDVIXXHTYKCFAP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)NC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-difluorophenyl)pent-4-enamide typically involves the reaction of 2,3-difluoroaniline with pent-4-enoic acid. The reaction is facilitated by the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl) and 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The product is then purified using silica gel column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-difluorophenyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2,3-difluorophenyl)pent-4-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)pent-4-enamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2,3-difluorophenyl)pent-4-enamide (inferred from structural analogs) with key fluorinated and halogenated amides from the evidence. Data are synthesized from experimental findings in the referenced studies.
Key Findings
Synthetic Efficiency :
- Fluorinated benzamides like Fo23 achieve high yields (88%) due to optimized condensation between acyl chlorides and anilines . In contrast, imidazopyridine derivatives (e.g., compound 18 in ) exhibit lower yields (15%), likely due to complex heterocyclic synthesis .
- The pent-4-enamide backbone (as in ) shows moderate synthetic efficiency (67%), influenced by post-reaction purification steps .
Structural and Conformational Properties :
- Fo23 demonstrates near-coplanar aromatic rings (interplanar angle: 0.5°) and robust hydrogen-bonding networks, critical for crystal packing .
- Mixed halogenated analogs (e.g., chloro-phthalimides in ) prioritize steric and electronic effects over coplanarity, favoring applications in polymer synthesis .
Biological and Material Applications: Fluorinated amides are prominent in drug discovery. For example, Fo23-like structures exploit fluorine’s electronegativity to enhance bioavailability and target binding . Imidazopyridine carboxamides () are validated as kinase inhibitors, with HRMS and computational modeling supporting their bioactivity . Non-fluorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) serve as monomers for high-performance polyimides, emphasizing thermal stability .
Database and Crystallographic Insights :
- The Cambridge Structural Database (CSD) reveals a scarcity of trifluorinated benzamides like Fo23 , with only 10 reported structures, compared to 30 difluorinated analogs . This gap highlights opportunities for further structural studies on mixed-halogen amides.
Table 2: Thermal and Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
